2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid
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Overview
Description
2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenylacetic acid with suitable reagents to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness. The industrial production methods are designed to meet the demands of various applications, including pharmaceuticals and chemical research .
Chemical Reactions Analysis
Types of Reactions
2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce compounds with different alkyl or aryl groups attached to the oxazole ring .
Scientific Research Applications
2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid: This compound shares structural similarities with 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid, including the presence of a heterocyclic ring and similar functional groups.
2-Methyl-4-(4-methylphenyl)-5-thiazolylacetic acid: Another similar compound with a thiazole ring instead of an oxazole ring, exhibiting comparable chemical properties.
Uniqueness
This compound is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and potential biological activities. The presence of both methyl and phenyl groups further enhances its versatility in various applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-5-10(6-4-8)13-14-11(7-12(15)16)9(2)17-13/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIKYHMVNPFJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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